molecular formula C14H17NO3 B8664784 Benzyl 3,3-dimethyl-4-oxopyrrolidine-1-carboxylate

Benzyl 3,3-dimethyl-4-oxopyrrolidine-1-carboxylate

Cat. No. B8664784
M. Wt: 247.29 g/mol
InChI Key: NSXMOCLPUSHETI-UHFFFAOYSA-N
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Patent
US07893056B2

Procedure details

To a solution of phenylmethyl (4R)-4-hydroxy-3,3-dimethyl-1-pyrrolidinecarboxylate (1.4088 g, 5.651 mmol) in MeCN (50 mL) was added N-methylmorpholine-N-oxide (0.861 g, 7.350 mmol) and tetra-N-propylammonium perruthenate (0.099 g, 0.282 mmol). The solution was stirred for 90 min, concentrated in vacuo, and purified directly by silica gel chromatography (20% EtOAc in hexanes) to give phenylmethyl 3,3-dimethyl-4-oxo-1-pyrrolidinecarboxylate (1.1321 g, 79%) as a colorless oil. LCMS: (M+Na)+: 270.4.
Name
phenylmethyl (4R)-4-hydroxy-3,3-dimethyl-1-pyrrolidinecarboxylate
Quantity
1.4088 g
Type
reactant
Reaction Step One
Quantity
0.861 g
Type
reactant
Reaction Step One
[Compound]
Name
tetra-N-propylammonium perruthenate
Quantity
0.099 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C@H:2]1[CH2:6][N:5]([C:7]([O:9][CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[O:8])[CH2:4][C:3]1([CH3:18])[CH3:17].C[N+]1([O-])CCOCC1>CC#N>[CH3:17][C:3]1([CH3:18])[C:2](=[O:1])[CH2:6][N:5]([C:7]([O:9][CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[O:8])[CH2:4]1

Inputs

Step One
Name
phenylmethyl (4R)-4-hydroxy-3,3-dimethyl-1-pyrrolidinecarboxylate
Quantity
1.4088 g
Type
reactant
Smiles
O[C@@H]1C(CN(C1)C(=O)OCC1=CC=CC=C1)(C)C
Name
Quantity
0.861 g
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Name
tetra-N-propylammonium perruthenate
Quantity
0.099 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
CC#N

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 90 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified directly by silica gel chromatography (20% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
CC1(CN(CC1=O)C(=O)OCC1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.1321 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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